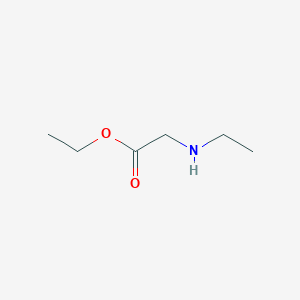

Ethyl 2-(ethylamino)acetate

Vue d'ensemble

Description

Ethyl 2-(ethylamino)acetate is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H13NO2/c1-3-7-5-6(8)9-4-2/h7H,3-5H2,1-2H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted boiling point of 158.2±23.0 °C and a predicted density of 0.937±0.06 g/cm3 . The pKa is predicted to be 7.88±0.10 .Applications De Recherche Scientifique

Process Intensification in Ethyl Acetate Production

Process Intensification Techniques : Ethyl acetate, a closely related compound, is used extensively as a solvent in various industries. Research has explored several process intensification techniques for its production, such as Reactive Distillation and Microwave Reactive Distillation, highlighting the potential for energy savings and reduced capital investment in the production process. These techniques could be relevant for Ethyl 2-(ethylamino)acetate if it shares similar production challenges or applications (Patil & Gnanasundaram, 2020).

Biodegradation and Environmental Fate

Biodegradation of Gasoline Ethers : Research on Ethyl tert-butyl ether (ETBE), another ether compound, provides insights into the biodegradation and environmental fate of gasoline ethers. These findings are significant for understanding the environmental impact and degradation pathways of ether compounds, potentially including this compound. The biodegradation process involves aerobic metabolism with specific microbes capable of using ETBE as a carbon source, which may have implications for environmental remediation strategies (Thornton et al., 2020).

Ethylene Production and Regulation in Plants

Ethylene Precursor Role : The role of 1-aminocyclopropane-1-carboxylic acid (ACC) as the precursor of ethylene, a plant hormone, underscores the complex interactions within plant biology. ACC's role extends beyond being merely a precursor; it's involved in signaling mechanisms and stress responses. This example illustrates the broader biological significance and potential applications of chemical precursors in regulating plant growth and stress responses, which could be an area of interest for this compound research (Van de Poel & Van Der Straeten, 2014).

Safety and Hazards

Ethyl 2-(ethylamino)acetate is classified as a dangerous substance. It is highly flammable and causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

Ethyl 2-(ethylamino)acetate is a chemical compound with the molecular formula C6H13NO2

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . .

Propriétés

IUPAC Name |

ethyl 2-(ethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7-5-6(8)9-4-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMPJIHWGVBZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3183-20-8 | |

| Record name | ethyl 2-(ethylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)

![4-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2921781.png)

![1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2921784.png)

![2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2921786.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921791.png)

![7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2921792.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)